molecular formula C17H20FN3O3S B2573045 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine CAS No. 2034525-94-3

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Cat. No.: B2573045
CAS No.: 2034525-94-3
M. Wt: 365.42
InChI Key: APDZWVCKFSUVQP-UHFFFAOYSA-N
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Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidine and sulfonyl groups. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Group: This step may involve the reaction of the pyrimidine intermediate with a piperidine derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
  • 4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
  • 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Uniqueness

The uniqueness of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine lies in the specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluoro and sulfonyl groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZWVCKFSUVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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